molecular formula C7H3F2NO4 B1304131 3,5-Difluoro-2-nitrobenzoic acid CAS No. 331765-71-0

3,5-Difluoro-2-nitrobenzoic acid

Cat. No. B1304131
M. Wt: 203.1 g/mol
InChI Key: ZBEWIPTYUHHZIS-UHFFFAOYSA-N
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Description

“3,5-Difluoro-2-nitrobenzoic acid” is a chemical compound with the molecular weight of 203.1 . It is a premium pharmaceutical-grade compound that serves a wide range of industries, including pharmaceutical synthesis, chemical R&D, agrochemical production, and biotech research .


Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-2-nitrobenzoic acid” is represented by the InChI code 1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) . This indicates that the compound consists of 7 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“3,5-Difluoro-2-nitrobenzoic acid” is a solid powder that should be stored at 2-8°C . Its IUPAC name is “3,5-difluoro-2-nitrobenzoic acid” and its InChI key is ZBEWIPTYUHHZIS-UHFFFAOYSA-N .

Scientific Research Applications

Sulfhydryl Group Determination

3,5-Difluoro-2-nitrobenzoic acid has applications in biochemistry, particularly in the determination of sulfhydryl groups in biological materials. Ellman (1959) synthesized a water-soluble aromatic disulfide related to 3,5-difluoro-2-nitrobenzoic acid for this purpose, finding it useful for assessing sulfhydryl groups in various biological contexts, including in blood (Ellman, 1959).

Chemical Synthesis

3,5-Difluoro-2-nitrobenzoic acid is a valuable intermediate in chemical synthesis. Miller and Mitchison (2004) described the synthesis of 5-fluoro-2-nitrobenzoic acid, a related compound, demonstrating its utility in synthesizing complex molecules (Miller & Mitchison, 2004).

Crystallography and Molecular Interactions

This compound is also important in crystallography and the study of molecular interactions. Čorić et al. (2009) investigated nitro-α-resorcylic acids, related to 3,5-difluoro-2-nitrobenzoic acid, revealing insights into molecular packing and interactions through crystal structure analysis (Čorić et al., 2009).

Surface Chemistry

In surface chemistry, the reactivity of nitrobenzoic acid derivatives, including 3,5-difluoro-2-nitrobenzoic acid, with surfaces like diamond has been studied. Tsubota et al. (2006) explored the chemical reaction of diamond surfaces with nitrobenzoic acid, highlighting the impact of different substituents on the reaction process (Tsubota et al., 2006).

Nanotechnology and Sensor Development

This compound finds applications in nanotechnology and sensor development as well. Dang et al. (2009) created a gold nanoparticle-based sensor modified with a related compound, 5,5'-dithiobis(2-nitrobenzoic acid), for the selective detection of metal ions, illustrating the compound's utility in developing sensitive detection methods (Dang et al., 2009).

Safety And Hazards

When handling “3,5-Difluoro-2-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,5-difluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEWIPTYUHHZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382611
Record name 3,5-difluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-nitrobenzoic acid

CAS RN

331765-71-0
Record name 3,5-difluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 mL of conc. HNO3 at 0° C. was treated with 20.0 mL of conc. H2SO4, then 6.4 g (40 mmol) of 3,5-difluorobenzoic acid. The reaction mixture was warmed to room temperature and stirred overnight, then poured into a beaker containing ice. The resulting solid was collected, washed with cold water and dried to produce 8.0 g (80%) of 3,5-difluoro-2-nitro-benzoic acid. LCMS: 204 (M+1)+.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhou, X Feng, S Yu, Z Xia… - Journal of Chemical …, 2015 - journals.sagepub.com
2,4-Dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, …
Number of citations: 3 journals.sagepub.com

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